molecular formula C15H21N3O B2469014 N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415470-85-6

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No. B2469014
CAS RN: 2415470-85-6
M. Wt: 259.353
InChI Key: FPPYYMPEUVGQPS-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCPC, is a novel chemical compound that has garnered attention in recent years due to its potential applications in scientific research. CCPC is a pyrimidine derivative that has been synthesized through a unique method, and it has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to inhibit the PI3K/AKT/mTOR pathway, which is a key signaling pathway that is involved in cancer cell growth and survival. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has also been found to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects, including its ability to inhibit cell growth and induce apoptosis in cancer cells. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has also been found to exhibit neuroprotective effects, and it has been shown to improve cognitive function in animal models of neurological disorders. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to have low toxicity in vitro and in vivo, which suggests that it may be a safe and effective compound for scientific research applications.

Advantages and Limitations for Lab Experiments

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high yield and purity, its low toxicity, and its potential use as an anticancer and neuroprotective agent. However, there are also some limitations to using N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments. For example, the synthesis method for N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is complex, which may limit its availability for some researchers. Additionally, the mechanism of action of N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood, which may limit its potential use in some research applications.

Future Directions

There are several future directions for research on N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for cancer and neurological disorders. Another potential direction is to further elucidate its mechanism of action, which may provide insights into its potential use in other research applications. Additionally, future research could focus on optimizing the synthesis method for N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide, which may increase its availability for scientific research. Overall, N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is a promising compound that has the potential to advance scientific research in several areas.

Synthesis Methods

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 2,6-dichloropyrimidine, followed by the reaction of the resulting intermediate with cyclopropylamine. The final step involves the reaction of the intermediate product with 4-cyano-3-nitrobenzoic acid, which yields N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide. The synthesis method for N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide is complex, but it has been optimized for high yield and purity.

Scientific Research Applications

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit various scientific research applications, including its potential use as an anticancer agent. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to induce apoptosis in cancer cells. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide has been found to exhibit neuroprotective effects, and it has been shown to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c19-15(16-9-11-4-2-1-3-5-11)14-8-13(12-6-7-12)17-10-18-14/h8,10-12H,1-7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPYYMPEUVGQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclohexylmethyl)-6-cyclopropylpyrimidine-4-carboxamide

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